((1R,2S)-1-Methyl-2-phenylcyclopropyl)methanamine hydrochloride
Overview
Description
((1R,2S)-1-Methyl-2-phenylcyclopropyl)methanamine hydrochloride is a useful research compound. Its molecular formula is C11H16ClN and its molecular weight is 197.70. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of ((1R,2S)-1-Methyl-2-phenylcyclopropyl)methanamine hydrochloride, also known as (1R,2S)-2-Phenylcyclopropanaminium, is Trypsin-1 . Trypsin-1 is a serine protease that plays a crucial role in protein digestion and other biological processes.
Mode of Action
It is known to be amonoamine oxidase inhibitor . Monoamine oxidase inhibitors work by blocking the action of a certain natural substance (monoamine oxidase) in the body. This leads to an increase in the levels of certain chemicals in the brain, which can help improve mood and reduce anxiety.
Biochemical Pathways
These neurotransmitters play key roles in mood regulation, and their increased availability can lead to improved mood and reduced anxiety .
Result of Action
As a monoamine oxidase inhibitor, this compound increases the levels of certain chemicals in the brain, which can help improve mood and reduce anxiety . It has been found to be effective in the treatment of major depression, dysthymic disorder, and atypical depression. It is also useful in panic and phobic disorders .
Action Environment
The stability of this compound can be influenced by environmental factors such as temperature and the presence of certain microorganisms. For example, a study found that the stability of this compound decreased when stored in urine at 37 °C for 48 hours and at -20 °C for six months . The presence of Escherichia coli also negatively affected the stability of the compound in plasma and urine samples .
Properties
IUPAC Name |
[(1R,2S)-1-methyl-2-phenylcyclopropyl]methanamine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N.ClH/c1-11(8-12)7-10(11)9-5-3-2-4-6-9;/h2-6,10H,7-8,12H2,1H3;1H/t10-,11-;/m0./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BREYULGXWLXQSD-ACMTZBLWSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1C2=CC=CC=C2)CN.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(C[C@H]1C2=CC=CC=C2)CN.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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